The Discovery and Isolation of Desmosterol from Gallus gallus domesticus Embryo: A Technical Guide
The Discovery and Isolation of Desmosterol from Gallus gallus domesticus Embryo: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the seminal work on the discovery and isolation of desmosterol from the chick embryo (Gallus gallus domesticus). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical context and methodologies of sterol biochemistry. This document details the initial identification of desmosterol as a cholesterol precursor, the experimental protocols for its extraction and purification, and the quantitative data reported in the foundational studies of the 1950s and 1960s. Furthermore, it explores the relevant signaling pathways influenced by desmosterol, offering a comprehensive overview of its biological significance in embryonic development.
Introduction
The study of cholesterol biosynthesis is fundamental to understanding numerous physiological and pathological processes. A pivotal moment in this field was the identification of key intermediates in the cholesterol biosynthetic pathway. The chick embryo served as a crucial model system for these early investigations due to its accessibility and rapid development. In the mid-20th century, the work of W. M. Stokes, W. A. Fish, and F. C. Hickey culminated in the discovery and isolation of a significant cholesterol precursor, desmosterol, from chick embryo tissues. This discovery provided a critical piece of the puzzle in elucidating the complex pathway of cholesterol synthesis.
This guide will revisit these foundational studies, presenting the original experimental designs and data with the clarity and structure required by modern scientific standards. By providing a detailed account of the methodologies and quantitative findings, this document aims to be a valuable resource for researchers seeking to understand the historical context of sterol biochemistry and for those who may wish to replicate or adapt these classical techniques for contemporary research.
The Discovery of Desmosterol in Chick Embryo
Desmosterol was first isolated and identified from the chick embryo in the 1950s. It was observed to be a sterol that accompanied cholesterol in the developing embryo, particularly in the brain. Early research indicated that desmosterol was present in 9- and 15-day old chick embryos but was not detectable in newly hatched chicks, suggesting its role as a transient intermediate in a developmental biochemical pathway.[1] Subsequent studies confirmed that desmosterol is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.
The proportion of desmosterol to cholesterol was found to be highest in the thalamus and hypothalamus and lowest in the cerebellum of the developing embryo, suggesting a correlation between the ratio of these two sterols and the state of maturity of a given brain region, particularly with respect to myelination.
Quantitative Data on Desmosterol in Chick Embryo
The following tables summarize the quantitative data on desmosterol levels in the developing chick embryo, as reported in the foundational literature. These values highlight the dynamic changes in sterol composition during embryogenesis.
Table 1: Relative Percentage of Desmosterol and Cholesterol in Chick Embryo Brain During Development
| Embryonic Day | Desmosterol (% of total non-saponifiable fraction) | Cholesterol (% of total non-saponifiable fraction) |
| Hatching | 10-15% | >50% |
Source: Marco et al., 1985.[2]
Table 2: Presence of Desmosterol in Chick Embryo Tissues at Different Developmental Stages
| Tissue | 9-Day Embryo | 15-Day Embryo | Newly Hatched Chick |
| General Tissues | Present | Present | Not Detected |
Source: Connor et al., 1969.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the seminal papers by Stokes, Fish, and Hickey.
Extraction of Sterols from Chick Embryo Tissue
This protocol outlines the general procedure for the extraction of the non-saponifiable fraction containing sterols from chick embryo tissues.
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Tissue Homogenization: Embryonic tissues (e.g., brain, liver) are collected and weighed. The tissues are then homogenized in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), to extract the total lipids.
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Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) to break down ester linkages, particularly in cholesteryl esters, and to separate the non-saponifiable lipids (including sterols) from the saponifiable lipids (fatty acids). This is typically achieved by refluxing the lipid extract with a solution of potassium hydroxide in ethanol.
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Extraction of Non-Saponifiable Fraction: After saponification, the mixture is cooled and the non-saponifiable lipids are extracted with a non-polar solvent such as diethyl ether or petroleum ether. The aqueous and ether layers are separated, and the ether layer containing the sterols is washed with water to remove any remaining alkali and soaps.
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Drying and Concentration: The ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude non-saponifiable fraction.
Isolation of Desmosterol by Digitonin Precipitation and Chromatography
This protocol details the separation of desmosterol from cholesterol and other sterols.
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Digitonin Precipitation: The crude non-saponifiable fraction is dissolved in aqueous ethanol. A solution of digitonin in ethanol is then added to precipitate the 3-β-hydroxysterols, including cholesterol and desmosterol, as insoluble digitonides. The digitonides are collected by centrifugation.
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Liberation of Free Sterols: The digitonides are washed and then treated with a solvent such as pyridine or dimethylformamide to break the complex and liberate the free sterols. The digitonin is then precipitated out, and the free sterols are recovered from the supernatant.
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Chromatographic Separation: The mixture of free sterols is then subjected to column chromatography for separation. The original studies utilized columns packed with adsorbents like alumina or celite.
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The sterol mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and applied to the column.
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The column is eluted with a gradient of increasingly polar solvents. For instance, a gradient of ethyl acetate in hexane can be used.
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Fractions are collected and analyzed for the presence of different sterols. Desmosterol, being slightly more polar than cholesterol due to the additional double bond in its side chain, will elute at a different solvent polarity.
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Identification and Characterization: The isolated fractions are analyzed to identify desmosterol. In the original studies, this was accomplished through:
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Melting Point Determination: Comparing the melting point of the isolated sterol with that of known standards.
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Infrared Spectroscopy: Analyzing the infrared spectrum for characteristic absorption bands corresponding to the chemical structure of desmosterol.
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Preparation of Derivatives: Chemical derivatization, such as acetylation or benzoylation, followed by melting point determination of the derivative.
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Signaling Pathways and Biological Significance
Desmosterol is not merely a structural precursor to cholesterol; it also possesses biological activity and is involved in the regulation of key signaling pathways that control lipid metabolism.
Cholesterol Biosynthesis Pathway
Desmosterol is the final intermediate in the Bloch pathway for cholesterol synthesis. The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). The transient accumulation of desmosterol during embryonic development, particularly in the brain, suggests a tightly regulated expression and activity of DHCR24.
Regulation of SREBP and LXR Pathways
Desmosterol has been shown to be a ligand for Liver X Receptors (LXRs) and can also modulate the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4][5][6][7] These transcription factors are master regulators of lipid homeostasis.
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SREBP Pathway: SREBPs control the expression of genes involved in cholesterol and fatty acid synthesis. High levels of sterols, including desmosterol, can inhibit the processing and activation of SREBPs, thus creating a negative feedback loop to reduce further sterol synthesis.[4][7]
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LXR Pathway: LXRs are nuclear receptors that, when activated by sterol ligands like desmosterol, promote the expression of genes involved in cholesterol efflux, transport, and catabolism.[3][6]
The dual role of desmosterol in both suppressing synthesis (via SREBP) and promoting efflux (via LXR) suggests a sophisticated mechanism for maintaining cellular sterol balance during the rapid growth and membrane biogenesis of embryonic development.
Conclusion
The discovery and isolation of desmosterol from the chick embryo was a landmark achievement in the field of biochemistry. It not only identified a crucial intermediate in cholesterol biosynthesis but also provided a powerful model system for studying lipid metabolism during embryonic development. The original experimental protocols, though developed over half a century ago, demonstrate a remarkable ingenuity and laid the groundwork for modern analytical techniques. Understanding this historical context, from the meticulous extraction and isolation procedures to the initial quantitative observations, provides valuable insights for contemporary researchers in cell biology, developmental biology, and drug discovery. The ongoing research into the signaling roles of desmosterol underscores the enduring significance of these early findings.
References
- 1. Metabolism of cholesterol in the tissues and blood of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sterols by chick brain and liver during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sterol regulatory element-binding protein (SREBP) in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of sterol regulatory element binding protein-2 in response to rapid follicle development in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Developmental and extrahepatic physiological functions of SREBP pathway genes in mice - PMC [pmc.ncbi.nlm.nih.gov]
